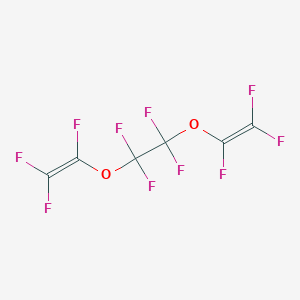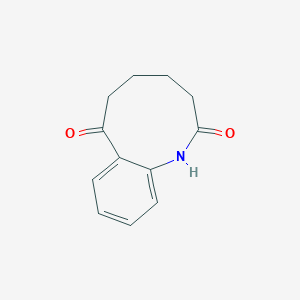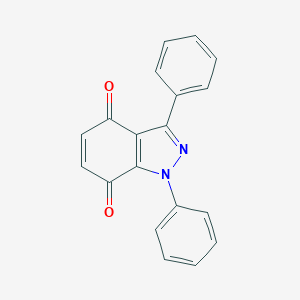
1,1'-((1,1,2,2-Tetrafluoroethylene)bis(oxy))bis(1,2,2-trifluoroethylene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-((1,1,2,2-Tetrafluoroethylene)bis(oxy))bis(1,2,2-trifluoroethylene), commonly known as TFB, is a fluorinated compound that has gained significant attention in scientific research due to its unique properties. TFB is a colorless, odorless, and non-toxic liquid that has a high boiling point and is highly stable, making it an ideal candidate for various applications in the field of science.
Wirkmechanismus
The exact mechanism of action of TFB is not fully understood, but it is believed to interact with various biological molecules such as proteins and lipids, altering their structure and function. TFB has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
Studies have shown that TFB can affect various physiological processes such as cell proliferation, apoptosis, and gene expression. TFB has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using TFB in laboratory experiments is its stability and non-toxic nature, making it safe to handle. TFB also has a high boiling point, making it useful for high-temperature reactions. However, TFB can be expensive to produce, and its high stability can make it difficult to react with other compounds.
Zukünftige Richtungen
There are numerous future directions for the use of TFB in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. TFB can also be used as a coating material for medical implants, reducing the risk of infection and improving their biocompatibility. Additionally, TFB can be used in the manufacturing of electronic components, improving their performance and durability.
In conclusion, TFB is a unique and versatile compound that has numerous applications in scientific research. Its stability, non-toxic nature, and high boiling point make it an ideal candidate for various applications in the fields of chemistry, biology, and material science. With further research, TFB has the potential to revolutionize various industries and improve the quality of life for millions of people around the world.
Synthesemethoden
The synthesis of TFB is a complex process that involves the reaction of tetrafluoroethylene oxide with hexafluoropropylene oxide in the presence of a catalyst. The reaction is carried out under high pressure and high temperature, and the resulting product is purified using various techniques such as distillation and chromatography.
Wissenschaftliche Forschungsanwendungen
TFB has found numerous applications in scientific research, particularly in the fields of chemistry, biology, and material science. TFB is used as a solvent for various chemical reactions, as a lubricant in the manufacturing of electronic components, and as a coating material for various surfaces.
Eigenschaften
CAS-Nummer |
1998-53-4 |
|---|---|
Molekularformel |
C6F10O2 |
Molekulargewicht |
294.05 g/mol |
IUPAC-Name |
1,1,2,2-tetrafluoro-1,2-bis(1,2,2-trifluoroethenoxy)ethane |
InChI |
InChI=1S/C6F10O2/c7-1(8)3(11)17-5(13,14)6(15,16)18-4(12)2(9)10 |
InChI-Schlüssel |
JZCZUPUWPJOIFG-UHFFFAOYSA-N |
SMILES |
C(=C(F)F)(OC(C(OC(=C(F)F)F)(F)F)(F)F)F |
Kanonische SMILES |
C(=C(F)F)(OC(C(OC(=C(F)F)F)(F)F)(F)F)F |
Andere CAS-Nummern |
1998-53-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)



![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 3-morpholin-4-ylpropanoate](/img/structure/B186937.png)

![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)